2-amino-N-(furan-2-ylmethyl)benzamide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-amino-N-(furan-2-ylmethyl)benzamide involves multi-step reactions, including coupling and acylation reactions. A notable method involves the coupling of naphthalen-1-amine with furan-2-carbonyl chloride followed by reactions with various reagents to introduce additional functional groups or to complete the heterocyclic structures. Such methods demonstrate the compound's versatility as an intermediate in organic synthesis (Aleksandrov & El’chaninov, 2017).
Molecular Structure Analysis
Crystal structure and density functional theory (DFT) studies of compounds structurally related to 2-amino-N-(furan-2-ylmethyl)benzamide reveal insights into their molecular conformations and electronic structures. For instance, single-crystal X-ray diffraction and DFT calculations have been utilized to analyze the molecular geometry and conformational preferences, confirming the reliability of DFT in predicting the molecular structures of such compounds. These studies also explore the molecular electrostatic potential and frontier molecular orbitals, providing a deeper understanding of the compound's reactivity and interactions with other molecules (Gong et al., 2023).
Chemical Reactions and Properties
The chemical reactivity of 2-amino-N-(furan-2-ylmethyl)benzamide derivatives is highlighted by their ability to undergo various electrophilic and nucleophilic substitution reactions. These reactions allow for the introduction of diverse functional groups, further expanding the utility of the compound in synthetic chemistry. The compound's reactivity is also indicative of its potential for further functionalization, making it a valuable intermediate for the synthesis of more complex molecules (Aleksandrov & El’chaninov, 2017).
Physical Properties Analysis
Although specific data on the physical properties of 2-amino-N-(furan-2-ylmethyl)benzamide are scarce, related compounds exhibit characteristics such as high thermal stability and solubility in various organic solvents. These properties are crucial for the compound's application in chemical synthesis and potential use in materials science (Rafiee & Mohagheghnezhad, 2018).
Chemical Properties Analysis
The chemical properties of 2-amino-N-(furan-2-ylmethyl)benzamide and its derivatives can be inferred from their reactivity patterns, such as the ability to form complexes with metals or to act as ligands in coordination chemistry. These properties are significant for exploring the compound's potential applications in catalysis, materials science, and potentially as pharmacophores in drug design (Younes et al., 2020).
Scientific Research Applications
VEGFR-2 Inhibition : Substituted benzamides, similar in structure to 2-amino-N-(furan-2-ylmethyl)benzamide, have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), crucial in cancer treatment (Borzilleri et al., 2006).
Antibacterial and Antifungal Properties : Derivatives of benzamide with furan rings, like 2-amino-N-(furan-2-ylmethyl)benzamide, have shown promising antibacterial and antifungal activities, which can be beneficial in developing new antimicrobial agents (Patel, Patel, & Shah, 2015).
Corrosion Inhibition : Amino acid compounds with structures resembling 2-amino-N-(furan-2-ylmethyl)benzamide have been studied as corrosion inhibitors for steel in acidic solutions, highlighting their potential in industrial applications (Yadav, Sarkar, & Purkait, 2015).
Cognitive Disorder Treatment : Compounds structurally similar to 2-amino-N-(furan-2-ylmethyl)benzamide have been identified as selective agonists for the α7 neuronal nicotinic acetylcholine receptor, showing potential for treating cognitive impairments associated with neurological disorders (Mazurov et al., 2012).
Synthesis of Amides and Esters : Research has been conducted on the synthesis of ester and amide derivatives containing furan rings under microwave-assisted conditions, demonstrating the compound's utility in organic synthesis (Janczewski, Zieliński, & Kolesińska, 2021).
Enantioselective Synthesis : The compound has been utilized in enantioselective synthesis methods, particularly for producing furan-2-yl amines and amino acids, which are valuable in pharmaceutical and synthetic chemistry (Demir, Seşenoğlu, Ülkü, & Arici, 2003).
Safety And Hazards
properties
IUPAC Name |
2-amino-N-(furan-2-ylmethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c13-11-6-2-1-5-10(11)12(15)14-8-9-4-3-7-16-9/h1-7H,8,13H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHBCAVHAVRLGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357049 | |
Record name | 2-amino-N-(furan-2-ylmethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>32.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49641266 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-amino-N-(furan-2-ylmethyl)benzamide | |
CAS RN |
117507-63-8 | |
Record name | 2-amino-N-(furan-2-ylmethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.